![molecular formula C16H10Cl3NO4S B4763372 5,7-dichloro-8-quinolinyl 4-chloro-3-methoxybenzenesulfonate](/img/structure/B4763372.png)
5,7-dichloro-8-quinolinyl 4-chloro-3-methoxybenzenesulfonate
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions and can yield a variety of structurally related compounds. For example, the treatment of 10-chloro-5H-benzoxazolo[3,2-a]quinolin-5-one with sodium diethyl malonate under specific conditions resulted in the formation of a novel compound through a ring expansion reaction, suggesting a potential method for synthesizing related quinoline sulfonate derivatives (Kim, 1982).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated through various spectroscopic and crystallographic techniques. For instance, dibenzyltin(IV) complexes of the 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olates have been characterized by NMR, ESI-MS, IR, and single-crystal X-ray diffraction, revealing a distorted cis-octahedral arrangement around the tin atom (Baul et al., 2006).
Chemical Reactions and Properties
The reactivity of quinoline sulfonate derivatives towards various reagents can lead to a wide array of chemical transformations. For example, Fischer's indole synthesis was applied to obtain 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline from related precursors, showcasing the compound's versatility in chemical reactions (Helissey et al., 1989).
Physical Properties Analysis
The physical properties of quinoline sulfonate derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. Studies on similar compounds have revealed how intermolecular interactions, particularly hydrogen bonding, play a crucial role in defining these properties (Sakurai et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical behavior, of quinoline sulfonate derivatives, can be explored through various analytical techniques. An electrochemical study on a similar compound, 4-chloro-N-8-quinolinylbenzenesulfonamide, highlighted the compound's reduction waves and the influence of metal addition to its electrochemical reduction, providing insight into the chemical properties of quinoline sulfonate derivatives (Huebra & Elizalde, 2011).
properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-chloro-3-methoxybenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO4S/c1-23-14-7-9(4-5-11(14)17)25(21,22)24-16-13(19)8-12(18)10-3-2-6-20-15(10)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRQGTXTOZMNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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